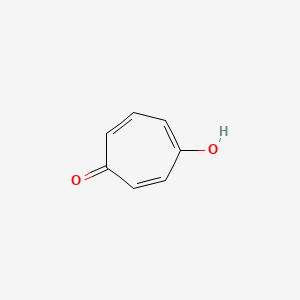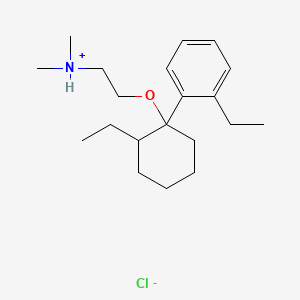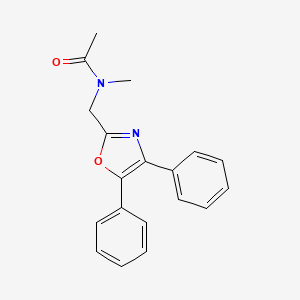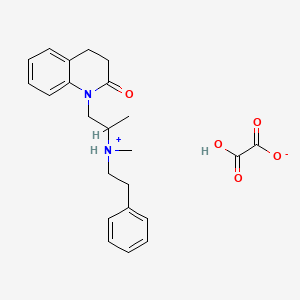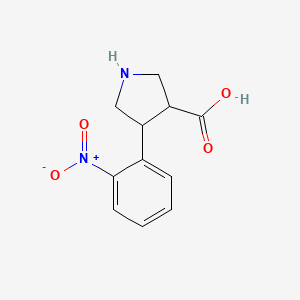![molecular formula C29H44O10 B13747042 Digoxigenin-beta-D-glucosid [German] CAS No. 25817-75-8](/img/structure/B13747042.png)
Digoxigenin-beta-D-glucosid [German]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Digoxigenin-beta-D-glucosid is a compound derived from the cardenolide digoxigenin, which is found in the flowers and leaves of Digitalis purpurea, Digitalis orientalis, and Digitalis lanata . Digoxigenin is a steroid that is commonly used as a hapten in molecular biology applications due to its high antigenicity .
准备方法
Synthetic Routes and Reaction Conditions
Digoxigenin-beta-D-glucosid can be synthesized through the hydrolysis of digoxin, which is a glycoside found in Digitalis species . The hydrolysis process involves breaking down digoxin to release digoxigenin and glucose. This reaction typically requires acidic or enzymatic conditions to proceed efficiently .
Industrial Production Methods
Industrial production of digoxigenin-beta-D-glucosid involves the extraction of digoxin from Digitalis plants, followed by its hydrolysis to obtain digoxigenin. The digoxigenin is then conjugated with glucose to form digoxigenin-beta-D-glucosid . This process ensures a high yield of the compound with minimal impurities.
化学反应分析
Types of Reactions
Digoxigenin-beta-D-glucosid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the steroid structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . These reactions typically occur under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the steroid structure .
科学研究应用
Digoxigenin-beta-D-glucosid has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of steroids.
Biology: Employed as a hapten in molecular biology for labeling and detecting nucleic acids and proteins.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the production of non-radioactive probes for hybridization assays.
作用机制
The mechanism of action of digoxigenin-beta-D-glucosid involves its interaction with specific antibodies. As a hapten, it binds to anti-digoxigenin antibodies with high affinity, allowing for the detection and quantification of labeled biomolecules . This interaction is crucial for its use in various immunoassays and hybridization techniques.
相似化合物的比较
Similar Compounds
Digoxin: A glycoside that can be hydrolyzed to produce digoxigenin.
Lanatoside C: Another glycoside found in Digitalis species that can be converted to digoxigenin.
Biotin: A popular hapten used in molecular biology applications.
Fluorescein: Another hapten used for labeling and detection purposes.
Uniqueness
Digoxigenin-beta-D-glucosid is unique due to its specific interaction with anti-digoxigenin antibodies, which provides high specificity and sensitivity in detection assays . This makes it a valuable tool in molecular biology and diagnostic applications.
属性
CAS 编号 |
25817-75-8 |
|---|---|
分子式 |
C29H44O10 |
分子量 |
552.7 g/mol |
IUPAC 名称 |
3-[(3S,5R,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O10/c1-27-7-5-16(38-26-25(35)24(34)23(33)20(12-30)39-26)10-15(27)3-4-18-19(27)11-21(31)28(2)17(6-8-29(18,28)36)14-9-22(32)37-13-14/h9,15-21,23-26,30-31,33-36H,3-8,10-13H2,1-2H3/t15-,16+,17-,18?,19?,20?,21-,23-,24?,25?,26-,27+,28+,29+/m1/s1 |
InChI 键 |
CUAXLUAVLKYFFN-DIODYCJYSA-N |
手性 SMILES |
C[C@]12CC[C@@H](C[C@H]1CCC3C2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O[C@H]6C(C([C@@H](C(O6)CO)O)O)O |
规范 SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OC6C(C(C(C(O6)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


